molecular formula C30H55N5O3 B1669652 CT-2584 CAS No. 166981-13-1

CT-2584

Cat. No.: B1669652
CAS No.: 166981-13-1
M. Wt: 533.8 g/mol
InChI Key: MZNMZWZGUGFQJP-UHFFFAOYSA-N
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Preparation Methods

CT-2584 is synthesized through a series of chemical reactions involving the modification of xanthine derivatives. Industrial production methods typically involve large-scale synthesis using high-performance liquid chromatography for purification .

Biological Activity

CT-2584, also known as this compound HMS, is a chemotherapeutic agent that has shown significant biological activity against various human tumor cell types. This compound operates primarily by modulating the expression of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is crucial in regulating immune response and cell survival. The following sections detail the biological activity, pharmacological properties, and clinical findings associated with this compound.

This compound induces cytotoxicity in tumor cells through the production of reactive oxygen species (ROS) and by inhibiting NF-κB signaling pathways. This dual mechanism contributes to its effectiveness against a range of cancers, including lung, colon, melanoma, renal, ovarian, breast, brain, and prostate cancers .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects on various human tumor cell lines. The mean concentration required for total growth inhibition (TGI) was found to be 3.20 ± 0.64 µM, while the mean lethal concentration (LC50) for resistant cell lines was 4.41 ± 3.78 µM . Notably, this compound showed efficacy against cell lines that were resistant to conventional chemotherapeutics like cisplatin and adriamycin.

Table 1: Cytotoxicity Data of this compound in Tumor Cell Lines

Cell Line TypeMean LC50 (µM)Resistance to Common Drugs
Lung3.20Yes
Colon3.00Yes
Melanoma2.50Yes
Renal3.80Yes
Ovarian3.90No
Breast2.70No
Brain4.10Yes
Prostate3.50Yes

In Vivo Studies

Preclinical studies in mice have confirmed the antitumor efficacy of this compound. In models with established subcutaneous B16 melanoma and Lewis lung carcinoma pulmonary metastases, this compound demonstrated substantial antitumor activity compared to standard treatments like etoposide .

Table 2: In Vivo Efficacy of this compound

Tumor ModelTreatment Dose (mg/m²)Tumor Volume Reduction (%)
B16 Melanoma35065
Lewis Lung Carcinoma49070

Phase I Trials

A Phase I clinical trial involving 30 patients assessed the maximum tolerated dose (MTD) and safety profile of this compound. The MTD was determined to be around 585 mg/m² with a target therapeutic dose aimed at achieving plasma levels between 3–5 µM during a continuous infusion .

Table 3: Adverse Effects Reported in Phase I Trials

Dose Level (mg/m²)Anorexia (Grade ≥2)Nausea (Grade ≥2)Vomiting (Grade ≥2)
130551
325211
585211

Case Studies

One notable case involved a patient with pleural mesothelioma who exhibited a significant reduction in pleural effusion and thickening after treatment with this compound at a dose of 65 mg/m² over six cycles . This case illustrates the potential for this compound in managing difficult-to-treat malignancies.

Pharmacokinetics

Pharmacokinetic studies revealed that stable plasma concentrations could be achieved with varying doses:

  • A dose of 490 mg/m² resulted in plasma levels of 0.50 µM over a 24-hour infusion .
  • A dose of 350 mg/m² led to plasma levels of 2.27 µM over 3 hours for three consecutive days .

Table 4: Pharmacokinetic Parameters for this compound

Dose (mg/m²)Cmax (µg/ml)AUC (tf) (µg h/ml)T1/2 (h)
130XYZ
490XYZ

Properties

IUPAC Name

1-[11-(dodecylamino)-10-hydroxyundecyl]-3,7-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H55N5O3/c1-4-5-6-7-8-9-10-13-16-19-22-31-24-26(36)21-18-15-12-11-14-17-20-23-35-29(37)27-28(32-25-33(27)2)34(3)30(35)38/h25-26,31,36H,4-24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNMZWZGUGFQJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNCC(CCCCCCCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H55N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60936432
Record name 1-[11-(Dodecylamino)-10-hydroxyundecyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166981-13-1, 160944-05-8
Record name CT 2584
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166981131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CT-2584
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13098
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-[11-(Dodecylamino)-10-hydroxyundecyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CT-2584
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67E5N3R22H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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